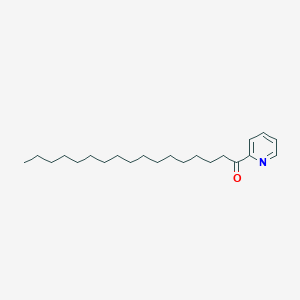

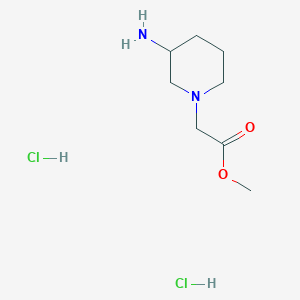

![molecular formula C15H13Cl2N5O B2479511 4-[7-(2,4-二氯苯基)-[1,2,4]三唑并[1,5-a]嘧啶-2-基]吗啉 CAS No. 320415-97-2](/img/structure/B2479511.png)

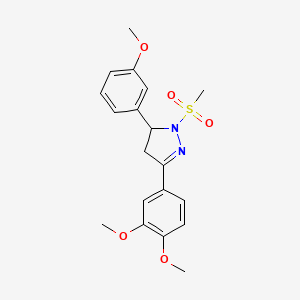

4-[7-(2,4-二氯苯基)-[1,2,4]三唑并[1,5-a]嘧啶-2-基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their synthetic versatility and effective biological activities . They have been found to possess antitumor and antileukemia activity , and have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of their mass, spectral data, and DFT at B3LYP . In particular, the molecular structure of some compounds was further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis

These compounds are known to undergo various chemical reactions. For example, compounds reacted with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives . Reactions of these compounds with triethyl orthoformate and carbon disulfide give the corresponding pyrazolo[4,3-e]-[1,2,4]triazolo[1,5-c]pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

Medicinal Chemistry and Drug Discovery

1,2,4-triazolo[1,5-a]pyridines, like our compound of interest, exhibit significant potential in medicinal chemistry. Researchers have identified them as bioactive scaffolds with diverse activities:

- RORγt Inverse Agonists : These compounds play a role in modulating immune responses and may be relevant for autoimmune diseases .

- PHD-1 Inhibitors : They could impact hypoxia-inducible factor (HIF) pathways, which are crucial for cellular adaptation to low oxygen levels .

- JAK1 and JAK2 Inhibitors : These kinases are involved in immune signaling and inflammation, making them attractive drug targets .

Antimicrobial Agents in Agriculture

Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety have been designed, synthesized, and evaluated as antimicrobial agents in agriculture . Their potential impact on crop protection warrants further investigation.

Antibacterial Activity

Novel 1,3-thiazolidine pyrimidine derivatives, including those with the triazolo[1,5-a]pyrimidine core, have been tested against various bacterial strains. These compounds exhibit antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi .

Material Sciences

Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines find applications in material sciences. Their unique structure and properties make them interesting candidates for materials research .

Synthetic Methodology

The compound’s synthesis method is noteworthy. A catalyst-free, additive-free, and eco-friendly approach has been established, involving enaminonitriles and benzohydrazides. This tandem reaction under microwave conditions yields the target compound efficiently .

Late-Stage Functionalization

Researchers have successfully scaled up the synthesis of triazolo pyridine, demonstrating its synthetic utility. Late-stage functionalization further highlights its versatility .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors of various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been reported to inhibit their targets, leading to a decrease in the activity of these proteins . This inhibition can result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to inflammation, cell proliferation, and other processes regulated by these targets .

Result of Action

Based on the potential targets, it can be inferred that the compound may have anti-inflammatory, anti-proliferative, or other effects depending on the specific target it inhibits .

属性

IUPAC Name |

4-[7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5O/c16-10-1-2-11(12(17)9-10)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYUNTXRDGRNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)

![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)

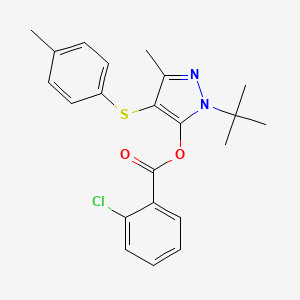

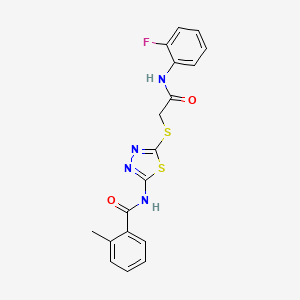

![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)

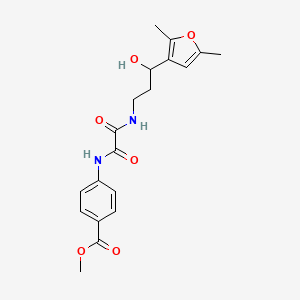

![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)

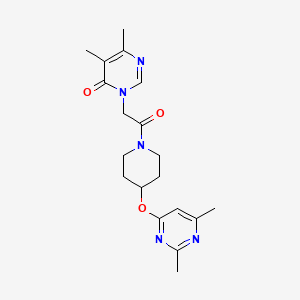

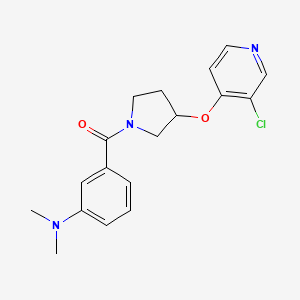

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)